Alox15-IN-2 is a compound derived from the arachidonic acid 15-lipoxygenase (ALOX15) pathway, which plays a significant role in lipid metabolism and inflammatory responses. ALOX15 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, particularly arachidonic acid, leading to the production of various bioactive lipids. The compound is primarily studied for its implications in human health and disease, particularly in relation to cardiovascular and inflammatory conditions.
The Alox15-IN-2 compound is synthesized through various biochemical methods that involve the manipulation of the ALOX15 enzymatic pathway. It has been identified and characterized in studies focusing on its biological functions and therapeutic potential.
Alox15-IN-2 can be classified as a lipoxygenase inhibitor, specifically targeting the ALOX15 enzyme. This classification is crucial for understanding its mechanism of action and potential applications in pharmacology.
The synthesis of Alox15-IN-2 typically involves organic synthesis techniques that may include:
The technical details of synthesizing Alox15-IN-2 may involve:
Alox15-IN-2's molecular structure features a core structure derived from arachidonic acid, modified to enhance its inhibitory effects on ALOX15. The specific arrangement of functional groups is critical for its biological activity.
Alox15-IN-2 participates in various chemical reactions primarily associated with inhibiting the activity of ALOX15. The compound's mechanism involves blocking the enzyme's ability to convert arachidonic acid into its hydroperoxy derivatives.
The inhibition mechanism may include:
The mechanism of action for Alox15-IN-2 involves:
Studies have shown that inhibition of ALOX15 by compounds like Alox15-IN-2 can lead to decreased inflammatory responses in various cellular models.
Alox15-IN-2 exhibits specific physical properties such as:
Key chemical properties include:
Alox15-IN-2 has potential applications in several scientific fields:
Arachidonate 15-lipoxygenase (ALOX15), encoded by the ALOX15 gene on chromosome 17p13.3, is a non-heme iron-containing dioxygenase that catalyzes the stereospecific peroxidation of polyunsaturated fatty acids (PUFAs) [5] [10]. Its primary substrates include arachidonic acid (AA), linoleic acid (LA), docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA), which are oxygenated at carbon positions 12 or 15 to generate hydroperoxy derivatives [2] [6]. Key enzymatic reactions include:
ALOX15 exhibits unique dual positional specificity, producing both 12(S)- and 15(S)-hydroperoxyeicosatetraenoic acid isomers in a ~1:9 ratio in humans, unlike rodent orthologs predominantly generating 12(S)-HETE [5] [10]. This enzyme acts on esterified PUFAs within membrane phospholipids, initiating the formation of bioactive lipid mediators that regulate cellular homeostasis [8]. Its catalytic activity involves:
Table 1: Key Lipid Mediators Generated by Arachidonate 15-Lipoxygenase
| Substrate | Primary Metabolite | Biological Actions | Disease Relevance |
|---|---|---|---|
| Arachidonic acid | 15-HETE | Chemoattractant, modulates cytokine expression | Asthma, chronic rhinosinusitis [6] |
| Linoleic acid | 13-HODE | PPARγ agonist, anti-inflammatory | Colitis, metabolic disorders [3] [10] |
| Docosahexaenoic acid | Resolvin D series | Resolution of inflammation, tissue repair | Lymphedema, skin inflammation [7] [9] |
| Arachidonic acid | Lipoxins (LXA4, LXB4) | Inhibition of neutrophil infiltration, pro-resolving | Acute pancreatitis, atherosclerosis [1] [10] |
Arachidonate 15-lipoxygenase orchestrates the resolution phase of inflammation through the biosynthesis of SPMs, including lipoxins, resolvins, and protectins [3] [7]. These mediators activate specific G-protein-coupled receptors to suppress pro-inflammatory cytokine production (e.g., tumor necrosis factor α, interleukin-1β) and promote macrophage-mediated clearance of apoptotic cells [3] [9]. In lymphedema, reduced ALOX15 activity correlates with diminished resolvin D2 levels and impaired regulatory T-cell function, exacerbating chronic inflammation [7]. Similarly, in murine models of dermatitis, ALOX15 deficiency depletes resolvin D2, leading to hair follicle stem cell loss and dermal adipocyte transdifferentiation into pro-fibrotic myofibroblasts [9].
Conversely, ALOX15 derivatives exhibit context-dependent pathogenicity:
Table 2: Pathogenic vs. Protective Roles of Arachidonate 15-Lipoxygenase in Human Diseases
| Disease Context | ALOX15 Activity | Key Mediators | Functional Outcome |
|---|---|---|---|
| Acute pancreatitis | Upregulated | Lipoxins, 15-HETE | Attenuates nuclear factor kappa B activation, reduces pancreatic edema [1] |
| Colitis-associated cancer | Downregulated | 13-HODE, resolvin D1 | Loss of peroxisome proliferator-activated receptor γ activation, increased interleukin-1β [3] |
| Myocardial ischemia | Upregulated | Oxidized phosphatidylethanolamines | Ferroptotic cell death via glutathione depletion [8] |
| Chronic rhinosinusitis | Upregulated | 15-HETE | Epithelial-mesenchymal transition, tissue remodeling [6] |
| Lymphedema | Downregulated | Resolvin D2 | Reduced regulatory T-cell function, unresolved inflammation [7] |
The dual roles of Arachidonate 15-Lipoxygenase in inflammation resolution and disease progression underscore the therapeutic rationale for selective inhibition. In metabolic disorders, ALOX15 is induced by high-fat diets, leading to 13-HODE overproduction and peroxisome proliferator-activated receptor γ dysregulation, which promotes adipose tissue inflammation and insulin resistance [10]. Lipidomic studies reveal that oxidized phosphatidylethanolamines generated by ALOX15 accumulate in ischemic cardiomyocytes, acting as "ferroptotic signals" that render tissues vulnerable to reperfusion injury [8].
Targeted inhibition offers precision over broad anti-inflammatory approaches by:
Table 3: Molecular Rationale for Arachidonate 15-Lipoxygenase Inhibition in Specific Disorders
| Disorder | Dysregulated Pathway | Consequence of ALOX15 Activity | Inhibition Strategy |
|---|---|---|---|
| Myocardial infarction | Phospholipid peroxidation | Ferroptosis via oxidized phosphatidylethanolamines | Block ischemia-primed oxidative damage [8] |
| Obesity/Type 2 diabetes | Adipose tissue inflammation | 13-HODE-mediated macrophage infiltration | Restore peroxisome proliferator-activated receptor γ/δ balance [10] |
| Severe asthma | Interleukin-4 receptor α signaling | 15-HETE-PEBP1-dependent extracellular signal-regulated kinase activation | Attenuate eosinophil recruitment [6] |
| Neurodegenerative diseases | Oxidative stress | 12(S)-hydroxyeicosatetraenoic acid-induced neuronal apoptosis | Reduce neuroinflammatory lipid mediators [10] |
Alox15-IN-2 represents a pharmacochemical tool to dissect these mechanisms, potentially normalizing lipid mediator profiles without globally suppressing inflammation resolution circuits.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6